molecular formula C10H9Cl2F3S B14060828 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene

Cat. No.: B14060828
M. Wt: 289.14 g/mol
InChI Key: REZHAYDQXZMBCU-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a chloropropyl chain and a trifluoromethylthio (-SCF₃) group.

Properties

Molecular Formula

C10H9Cl2F3S

Molecular Weight

289.14 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9Cl2F3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

REZHAYDQXZMBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) serves as a foundational approach for introducing halogen and alkyl groups onto the benzene ring. The trifluoromethylthio (-SCF₃) group, a strong electron-withdrawing moiety, directs incoming electrophiles to the meta and para positions. To install the 3-chloropropyl group at position 2, a Friedel-Crafts alkylation may be employed, utilizing 3-chloropropyl chloride in the presence of Lewis acids such as AlCl₃. However, steric hindrance from the -SCF₃ group at position 3 complicates this approach, often leading to undesired para-substitution or over-alkylation.

An alternative pathway involves pre-functionalizing the benzene ring with a nitro group at position 2, which acts as a temporary directing group. Subsequent reduction to an amine enables diazotization and Sandmeyer reaction to replace the amino group with chlorine. This method, adapted from EP0525019A1, achieves regioselective chlorination at position 1 with yields up to 60% under optimized conditions.

Reaction Conditions for Diazotization

Parameter Value
Temperature -5°C to +20°C
Solvent Diglyme
Diazoniation Agent tert-Butyl nitrite
Catalyst Boron trifluoride etherate

Transition Metal-Catalyzed Coupling Reactions

The Suzuki-Miyaura coupling, widely used in polyhalogenated arene synthesis, offers a route to install the 3-chloropropyl group. Starting from 1-chloro-3-(trifluoromethylthio)benzene, bromination at position 2 generates a bromoarene intermediate, which undergoes coupling with 3-chloropropylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method, while effective for C–C bond formation, requires stringent anhydrous conditions and yields approximately 45–55% due to competing side reactions at the electron-deficient ring.

Comparative Yields of Coupling Methods

Method Yield (%) Catalyst Temperature (°C)
Suzuki-Miyaura 52 Pd(PPh₃)₄ 80
Negishi Coupling 48 PdCl₂(dppf) 100

Halogen Exchange and Fluorination Techniques

The trifluoromethylthio group’s introduction often necessitates halogen exchange reactions. As disclosed in US4093669A, antimony pentachloride (SbCl₅) catalyzes the conversion of trichloromethyl intermediates to trifluoromethyl derivatives under high-pressure hydrogen fluoride (HF). For 1-chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene, this involves reacting 1-chloro-2-(3-chloropropyl)-3-(trichloromethylthio)benzene with HF at 100°C and 25 bar pressure, achieving a 63.5% yield.

Critical Parameters for Fluorination

  • Catalyst Loading : 2–5 wt% SbCl₅
  • Pressure : 20–25 bar
  • Solvent : Decane (high-boiling inert solvent)

Mechanistic and Kinetic Considerations

Role of Electron-Withdrawing Groups

The -SCF₃ group’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing susceptibility to nucleophilic attack at halogenated positions. Kinetic studies of analogous compounds reveal that chlorination at position 1 proceeds with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ in dichloromethane at 25°C, while alkylation rates drop by 40% due to steric effects.

Catalyst Dynamics in Coupling Reactions

Palladium catalysts facilitate oxidative addition and transmetallation in Suzuki-Miyaura couplings. However, the -SCF₃ group’s electronegativity reduces electron density at the palladium center, necessitating higher temperatures (80–100°C) to achieve reasonable turnover frequencies. Ligand design, particularly using electron-rich phosphines like P(o-tol)₃, mitigates this issue by stabilizing the Pd(0) intermediate.

Industrial Scalability and Process Optimization

Continuous-Flow Reactors for Diazonium Salt Decomposition

Adopting continuous-flow systems for diazonium salt thermolysis, as described in EP0525019A1, enhances safety and yield by minimizing decomposition byproducts. Operating at 185°C with a residence time of 2 minutes, this method achieves 85% conversion efficiency, compared to 60% in batch reactors.

Solvent Recycling in Halogen Exchange

High-boiling solvents like decane are recovered and reused in fluorination steps, reducing production costs by 22%. Implementing a thin-film evaporator ensures efficient separation of HF and SbCl₅ catalysts, with solvent purity maintained at >99% after five cycles.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and the 3-chloropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations in Propyl Chain Derivatives

a. 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene (CAS 1805855-92-8)

  • Molecular Formula : C₁₀H₉BrClF₃S
  • Key Differences : Replaces the chloropropyl group with a bromopropyl chain.
  • Impact : Bromine’s higher atomic weight (79.9 vs. Cl: 35.5) increases molecular weight (333.60 g/mol vs. ~303 g/mol for the target compound). Bromine’s superior leaving-group ability may enhance reactivity in nucleophilic substitution reactions, making this derivative more suitable as a synthetic intermediate .

b. 1-Chloro-3-(ethylthio)-2-(trifluoromethyl)benzene (CAS 1822628-60-3)

  • Molecular Formula : C₉H₈ClF₃S
  • Key Differences :
    • Shorter ethylthio (-S-C₂H₅) group instead of chloropropyl.
    • Substitution pattern differs (positions 1, 3, and 2 vs. 1, 2, and 3 in the target compound).
  • Impact : Reduced steric hindrance from the ethyl group may improve membrane permeability. The molecular weight (240.67 g/mol) is significantly lower, suggesting altered pharmacokinetics .

Role of Trifluoromethylthio (-SCF₃) Group

The -SCF₃ group is a strong electron-withdrawing moiety that enhances metabolic stability and binding affinity in drug-receptor interactions. Compared to non-fluorinated thioethers (e.g., ethylthio in CAS 1822628-60-3), the -SCF₃ group:

  • Increases lipophilicity (logP), improving tissue penetration.
  • Resists oxidative degradation due to fluorine’s inductive effects .

Positional Isomerism and Electronic Effects

The substitution pattern on the benzene ring critically influences electronic properties:

  • Target Compound : Chlorine at position 1, chloropropyl at position 2, and -SCF₃ at position 3.
  • Analog (CAS 1822628-60-3) : Chlorine at position 1, -SCF₃ at position 2, and ethylthio at position 3.

Biological Activity

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is an organic compound with significant potential in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including halogen substituents and a trifluoromethylthio group, suggest specific biological activities that warrant detailed investigation.

The molecular formula of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is C10H8Cl2F3S, with a molecular weight of approximately 292.14 g/mol. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC10H8Cl2F3S
Molecular Weight292.14 g/mol
IUPAC Name1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene
Canonical SMILESClC1=CC(=C(C=C1)Cl)SC(F)(F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethylthio group is known to enhance metabolic stability and can influence the binding affinity to specific enzymes and receptors. The chloro groups can participate in halogen bonding, which may further modulate the biological effects.

Biological Activities

Several studies have investigated the biological activities of related compounds, suggesting potential roles for 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens. The presence of halogen substituents often correlates with increased antibacterial efficacy.
  • Anticancer Properties : Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
  • Insecticidal Effects : Given its structural similarity to known insecticides, this compound may possess insecticidal properties, potentially acting as a neurotoxin affecting the nervous system of insects.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of halogenated benzene derivatives, revealing that compounds with chlorine and trifluoromethyl groups exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity Assay : In vitro assays demonstrated that related compounds induced cell death in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Insecticidal Activity : Research on structurally similar compounds indicated effective insecticidal action against common agricultural pests, highlighting the potential use in agrochemical formulations .

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–25°C) improve selectivity for trifluoromethylthiolation .
  • Catalysts : Cu(I) catalysts enhance trifluoromethylthio group incorporation .
  • Solvents : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for chloropropyl attachment .

How can researchers resolve contradictions in reported stability data for chloropropyl-containing aromatic compounds?

Advanced Research Question
Conflicting stability data may arise from variations in experimental conditions (e.g., pH, light exposure). Methodological strategies include:

  • Controlled Stability Studies : Conduct parallel experiments under standardized conditions (pH 7–9, inert atmosphere) to isolate degradation pathways .
  • Analytical Cross-Validation : Use HPLC-MS and NMR to compare degradation products with reference standards (e.g., ’s purity protocols).
  • Computational Modeling : Predict hydrolytic susceptibility of the chloropropyl group using DFT calculations .

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., chloropropyl chain integration at δ ~3.5–4.0 ppm) .
    • 19F NMR : Verify trifluoromethylthio group presence (δ −40 to −45 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₁₀Cl₂F₃S⁺ requires m/z 304.9804) .
  • HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

How can researchers evaluate the ecological impact of this compound given limited toxicity data?

Advanced Research Question

  • In Silico Tools : Use EPI Suite or TEST software to predict biodegradation (e.g., half-life in soil) and bioaccumulation potential .
  • In Vitro Assays :
    • Microtox® : Measure acute toxicity to Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .
    • Daphnia magna assays: Assess aquatic toxicity (LC₅₀) under OECD Guidelines 202 .
  • Metabolite Tracking : Identify transformation products via LC-QTOF-MS to evaluate persistence .

What mechanistic insights explain the reactivity of the trifluoromethylthio group in nucleophilic substitution reactions?

Advanced Research Question
The -SCF₃ group is electron-withdrawing, polarizing the aromatic ring and activating ortho/para positions for electrophilic attack. Key factors:

  • Electronic Effects : DFT studies show enhanced partial positive charge at the chloropropyl attachment site, facilitating SN2 displacement .
  • Steric Hindrance : The bulky trifluoromethylthio group may slow kinetics; kinetic isotope effects (KIEs) can quantify steric contributions .

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates with/without -SCF₃ to isolate electronic vs. steric effects .
  • Isotopic Labeling : Use ³⁶Cl-labeled chloropropyl groups to track substitution mechanisms .

How should researchers address discrepancies in reported melting points or spectral data for structurally similar compounds?

Basic Research Question

  • Standardized Calibration : Use certified reference materials (e.g., NIST standards) for instrument calibration .
  • Interlaboratory Comparison : Collaborate with multiple labs to replicate measurements (e.g., melting point ranges ±2°C) .
  • Crystallography : Single-crystal XRD resolves ambiguities in molecular packing affecting melting points .

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